MTH-DL-Tyrosine
Overview
Description
MTH-DL-Tyrosine is a synthetic derivative of the amino acid tyrosine. It has gained significant attention in recent years due to its potential therapeutic and industrial applications. The compound is characterized by its empirical formula C11H12N2O2S and a molecular weight of 236.29 .
Scientific Research Applications
MTH-DL-Tyrosine has a wide range of scientific research applications:
Mechanism of Action
Target of Action
MTH-DL-Tyrosine is a complex compound that interacts with several targets within the body. One of the primary targets of this compound is the enzyme tyrosine hydroxylase . This enzyme plays a crucial role in the synthesis of catecholamine neurotransmitters, including dopamine, epinephrine, and norepinephrine .
Mode of Action
This compound interacts with its targets, such as tyrosine hydroxylase, by inhibiting their activity . This inhibition can lead to a decrease in the production of catecholamine neurotransmitters, which can have significant effects on various physiological processes .
Biochemical Pathways
This compound affects several biochemical pathways. It primarily impacts the pathway of tyrosine catabolism . In this pathway, tyrosine is converted into fumaric acid, which can join the Krebs cycle and give glucose by neoglucogenesis . This process confers on the two amino acids a glucogenic character . On the other hand, it also leads to aceto-acetic acid, hence the ketogenic character of phenylalanine and tyrosine .
Pharmacokinetics
The molecular weight of this compound is 23629 , which may influence its absorption and distribution within the body
Result of Action
The molecular and cellular effects of this compound’s action are complex and depend on the specific context. For instance, the inhibition of tyrosine hydroxylase can lead to a decrease in the production of catecholamine neurotransmitters . This can have significant effects on various physiological processes, including mood regulation and the body’s response to stress .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the storage temperature of this compound is recommended to be 2-8°C , suggesting that temperature can affect its stability Furthermore, the pH of the environment could potentially influence the ionization state of this compound, thereby affecting its absorption and distribution within the body
Safety and Hazards
MTH-DL-Tyrosine should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and chemical impermeable gloves should be worn for protection . In case of accidental ingestion or contact, immediate medical attention is required .
Biochemical Analysis
Biochemical Properties
MTH-DL-Tyrosine is commonly used to synthesize polypeptides and proteins with specific biological activities . It interacts with various enzymes, proteins, and other biomolecules, playing a crucial role in biochemical reactions .
Cellular Effects
It can impact cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Tyrosine, a related compound, is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Tyrosine, a related compound, has been shown to have effects that change over time in laboratory settings .
Dosage Effects in Animal Models
Tyrosine, a related compound, has been shown to have varying effects at different dosages in animal models .
Metabolic Pathways
This compound is likely involved in various metabolic pathways, interacting with enzymes and cofactors. Tyrosine, a related compound, is known to be involved in several metabolic pathways, including the synthesis of catecholamines, thyroid hormones, and melanin .
Transport and Distribution
Tyrosine, a related compound, is known to interact with various transporters and binding proteins, influencing its localization and accumulation .
Subcellular Localization
Tyrosine, a related compound, is known to be localized in various subcellular compartments, with its activity and function influenced by targeting signals and post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
MTH-DL-Tyrosine can be synthesized through various synthetic routes. One common method involves the reaction of tyrosine with methylthiohydantoin under controlled conditions. The reaction typically requires a catalyst and is carried out in an organic solvent at a specific temperature and pressure to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place. The use of advanced purification techniques such as chromatography ensures that the final product meets the required standards .
Chemical Reactions Analysis
Types of Reactions
MTH-DL-Tyrosine undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as halides and amines are used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Substituted tyrosine derivatives.
Comparison with Similar Compounds
Similar Compounds
L-Tyrosine: A naturally occurring amino acid with similar biochemical properties.
DL-Dithiothreitol: A reducing agent with applications in biochemistry.
N-Acetyl-L-Tyrosine: A derivative of tyrosine with enhanced stability and solubility.
Uniqueness
MTH-DL-Tyrosine is unique due to its synthetic origin and specific structural modifications. These modifications confer distinct chemical and biological properties, making it suitable for specialized applications in research and industry .
Properties
IUPAC Name |
5-[(4-hydroxyphenyl)methyl]-3-methyl-2-sulfanylideneimidazolidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c1-13-10(15)9(12-11(13)16)6-7-2-4-8(14)5-3-7/h2-5,9,14H,6H2,1H3,(H,12,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYIBESPZQFAJRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(NC1=S)CC2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40397148 | |
Record name | MTH-DL-Tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40397148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886-26-0 | |
Record name | MTH-DL-Tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40397148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.